molecular formula C9H20N2O B1345004 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine CAS No. 857070-96-3

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine

Cat. No.: B1345004
CAS No.: 857070-96-3
M. Wt: 172.27 g/mol
InChI Key: NIFZHABTMWBHTG-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study on a morpholine derivative highlighted its role as an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound exhibited high efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression due to its high affinity and long central duration of action. Such compounds are significant in developing treatments for nausea and depression, indicating the broad therapeutic potential of morpholine derivatives in neurochemical modulation T. Harrison et al., 2001.

Heterocyclic Chemistry

Another study explored the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, demonstrating its utility as a versatile scaffold for creating valuable heterocyclic building blocks. This indicates the importance of morpholine derivatives in synthesizing complex molecules for pharmaceutical applications, showcasing their role in the design and development of new drugs G. Pandey et al., 2012.

Ring-Opening Polymerization

Research on morpholine-2,5-dione derivatives with various metal catalysts for ring-opening polymerization highlights the chemical versatility and application of morpholine compounds in material science. This work contributes to our understanding of polymer chemistry and the development of new materials with potential applications in biodegradable plastics, coatings, and biomedical devices M. Chisholm et al., 2006.

Anticonvulsant Activity

A study on hybrid compounds derived from morpholine demonstrated significant anticonvulsant activity across various preclinical seizure models. This research underscores the potential of morpholine derivatives in developing new antiepileptic drugs, contributing to the treatment options for epilepsy and other seizure-related disorders K. Kamiński et al., 2015.

Antitumor Activity

Several studies focused on the synthesis of morpholine derivatives and their biological activities, including distinct inhibition on the proliferation of cancer cell lines. These findings suggest the potential of morpholine derivatives in cancer research, especially in the development of novel chemotherapeutic agents targeting specific cancer cell lines Jiu-Fu Lu et al., 2017.

Safety and Hazards

The safety information for “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

Properties

IUPAC Name

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZHABTMWBHTG-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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